RSV Antiviral Potency of the 6'-Fluoro Derivative vs. Alternative Substitution Patterns
The 6'-fluorospiro[cyclopropane-1,3'-indolin]-2'-one core, when elaborated to Sisunatovir (RV521), demonstrates single-digit nanomolar antiviral activity against both RSV-A and RSV-B clinical isolates. In a randomized, placebo-controlled human challenge study, RV521 achieved IC50 values of 1.4 nM against RSV-A and 1.0 nM against RSV-B . This potency is directly attributable to the 6'-fluoro spirocyclic architecture, which occupies a specific hydrophobic pocket in the prefusion RSV F protein as confirmed by X-ray crystallography (PDB: 7kqd) [1]. Alternative fluorination patterns (4'-, 5'-, or 7'-fluoro) are not documented to produce this specific RSV-F binding conformation, and the non-fluorinated spiro[cyclopropane-1,3'-indoline] scaffold lacks the requisite electronic complementarity for this target interaction.
| Evidence Dimension | Antiviral potency (IC50) |
|---|---|
| Target Compound Data | RSV-A: 1.4 nM; RSV-B: 1.0 nM (as RV521 derivative) |
| Comparator Or Baseline | 4'-Fluoro, 5'-Fluoro, 7'-Fluoro regioisomers: Not reported for RSV-F inhibition; Non-fluorinated spiro[cyclopropane-1,3'-indoline]: Not active at RSV-F |
| Quantified Difference | Target compound active at 1.0-1.4 nM; comparators lack reported RSV activity |
| Conditions | Plaque reduction assay against clinical RSV-A and RSV-B isolates; human challenge study pharmacokinetic evaluation |
Why This Matters
For RSV antiviral development programs, procurement of the correct 6'-fluoro regioisomer is essential to access the validated clinical candidate scaffold; substitution with alternative fluoro-positional isomers will not recapitulate this RSV-F binding activity.
- [1] PDB: 7kqd. Prefusion RSV F Bound to RV521. RCSB Protein Data Bank. 2020. View Source
